molecular formula C19H27NO3 B2373957 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902926-13-9

4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No.: B2373957
CAS No.: 1902926-13-9
M. Wt: 317.429
InChI Key: PTDMRSHXOPZQEL-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a complex organic compound characterized by the presence of a tert-butyl group, a benzamide moiety, and an octahydrobenzo[b][1,4]dioxin ring system

Mechanism of Action

Target of Action

Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been reported to be useful as immunomodulators . This suggests that the compound may interact with components of the immune system, although the specific targets remain to be identified.

Mode of Action

Given its potential role as an immunomodulator , it may interact with its targets to modulate immune responses This could involve binding to specific receptors or enzymes, altering their activity, and thereby influencing immune cell function

Biochemical Pathways

As an immunomodulator , it could potentially influence a variety of immune-related pathways, such as cytokine production, cell proliferation, or apoptosis. The downstream effects would depend on the specific immune cells and pathways involved.

Result of Action

As a potential immunomodulator , it might alter immune cell function, potentially leading to changes in immune responses. This could have implications for the treatment of various diseases, including cancer and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the octahydrobenzo[b][1,4]dioxin ring system, followed by the introduction of the tert-butyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide: shares similarities with other benzamide derivatives and compounds containing the octahydrobenzo[b][1,4]dioxin ring system.

    tert-Butyl substituted compounds: These compounds often exhibit unique reactivity due to the steric hindrance provided by the tert-butyl group.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-19(2,3)14-6-4-13(5-7-14)18(21)20-15-8-9-16-17(12-15)23-11-10-22-16/h4-7,15-17H,8-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDMRSHXOPZQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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